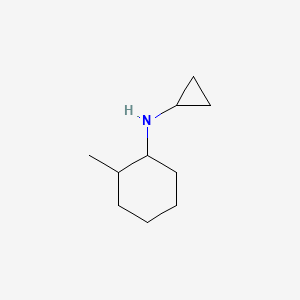

N-cyclopropyl-2-methylcyclohexan-1-amine

Description

N-cyclopropyl-2-methylcyclohexan-1-amine is an organic compound with the molecular formula C10H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropyl and a methyl group.

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N-cyclopropyl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C10H19N/c1-8-4-2-3-5-10(8)11-9-6-7-9/h8-11H,2-7H2,1H3 |

InChI Key |

MQBABLCKMOESHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methylcyclohexan-1-amine typically involves the cyclopropylation of 2-methylcyclohexan-1-amine. One common method is the reaction of 2-methylcyclohexan-1-amine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine. The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic processes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Secondary and tertiary amines.

Substitution: Various N-substituted cyclohexylamines.

Scientific Research Applications

N-cyclopropyl-2-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methylcyclohexan-1-amine involves its interaction with biological targets such as enzymes. For instance, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. The compound binds to the active site of MAO, preventing the oxidation of neurotransmitters and thereby increasing their levels in the brain .

Comparison with Similar Compounds

Similar Compounds

2-methylcyclohexan-1-amine: A structurally similar compound without the cyclopropyl group.

N-(cyclopropylmethyl)-2-methylcyclohexan-1-amine: Another derivative with a cyclopropylmethyl group instead of a cyclopropyl group.

Uniqueness

N-cyclopropyl-2-methylcyclohexan-1-amine is unique due to the presence of both a cyclopropyl and a methyl group on the cyclohexanamine structure. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-cyclopropyl-2-methylcyclohexan-1-amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a cyclohexane ring with a cyclopropyl group and a methyl group attached to an amine functional group. Its molecular formula is , and it features a secondary amine. The presence of the cyclopropyl and methyl substituents influences its chemical reactivity and biological activity, making it a subject of extensive research in organic chemistry and pharmacology .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The cyclopropyl and methyl groups are believed to modulate binding affinity and selectivity, enhancing the compound's effectiveness in medicinal applications. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating its antibacterial activity, compounds structurally related to it demonstrated good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 4–32 μg/mL . These findings suggest that modifications in the structure of similar compounds could lead to enhanced antibacterial effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of amines integrated into cyclopropyl frameworks can enhance biological activity against pancreatic cancer cells. For instance, a related compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations (IC50 ≈ 45 µM) . This highlights the importance of structural modifications in improving therapeutic efficacy.

Case Studies

Several case studies have been conducted to elucidate the biological activity of this compound:

- Antibacterial Activity : A study focused on a series of C-2 amine-substituted compounds revealed that certain derivatives displayed strong antibacterial properties against resistant strains like MRSA. The mechanism involved compromising bacterial cell membrane integrity, leading to cell lysis .

- Anticancer Activity : Research involving aminated derivatives showed enhanced anticancer effects in pancreatic cancer models, indicating that strategic placement of functional groups can significantly impact biological outcomes .

- Histamine Receptor Modulation : Investigations into similar compounds have suggested their role as ligands for histamine receptors, which are crucial in various physiological processes. This interaction could lead to potential therapeutic applications in neurological disorders .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | Effect | Concentration (MIC/IC50) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate | 4–16 μg/mL |

| Antibacterial | Bacillus subtilis | Moderate | 8–32 μg/mL |

| Anticancer | Pancreatic cancer cells | Significant inhibition | IC50 ≈ 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.